

what is 3-(cyclohexylamino)-1-propanesulfonic acid sodium salt

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Compound of Interest

Compound Name:	3-(Cyclohexylamino)-1-propanesulfonic acid sodium salt
Cat. No.:	B15548132

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An In-Depth Technical Guide to **3-(Cyclohexylamino)-1-propanesulfonic Acid Sodium Salt (CAPS Buffer)**

Executive Summary: Beyond a Simple Buffer

In the landscape of biological research, the careful control of pH is a non-negotiable cornerstone of experimental success. While a host of buffering agents are available, 3-(cyclohexylamino)-1-propanesulfonic acid (CAPS) and its sodium salt stand out for their specialized utility in alkaline conditions. This guide moves beyond a simple recitation of properties to provide a deep, technical dive into the causality of its performance, its strategic applications, and validated protocols for its use. For the researcher, scientist, or drug development professional, understanding why and how to deploy CAPS is a critical step toward achieving reproducible, high-fidelity results in demanding applications such as protein analysis and enzyme kinetics.

CAPS is a zwitterionic buffer, a class of compounds that possess both a positive and negative charge, rendering them electrically neutral over a range of pH values.^[1] Its primary value is derived from its high pKa of 10.4, which confers a robust buffering capacity in the alkaline range of pH 9.7 to 11.1.^{[2][3][4]} This characteristic is not merely a convenience; it is an enabling feature for a variety of modern biochemical techniques where traditional buffers like Tris-glycine fall short. This guide will elucidate the mechanisms that make CAPS the superior

choice for applications including the electrotransfer of high molecular weight proteins and N-terminal protein sequencing.

Core Physicochemical & Buffering Characteristics

The efficacy of any buffer is rooted in its chemical structure. The presence of a cyclohexylamino group and a propanesulfonic acid group gives CAPS its unique properties.^[4] The sulfonic acid moiety is strongly acidic, ensuring it remains deprotonated and negatively charged across the functional pH range, which contributes to its high water solubility.^[1] The secondary amine provides the buffering action in the alkaline range.

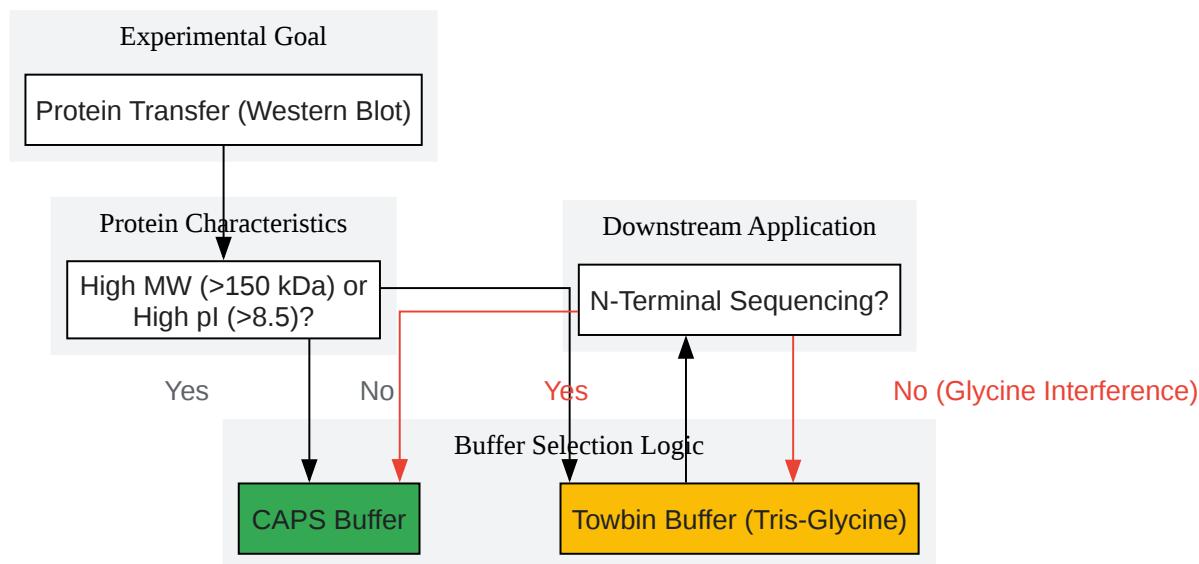
Property	Value	Significance for Researchers
Full Chemical Name	3-(cyclohexylamino)-1-propanesulfonic acid	Differentiates from other "Good's buffers"
CAS Number (Sodium Salt)	105140-23-6	For accurate procurement and safety data sheet referencing. [5]
Molecular Formula (Sodium Salt)	C ₉ H ₁₈ NO ₃ SNa	Essential for calculating molar concentrations.[5]
Molecular Weight (Free Acid)	221.32 g/mol	Foundational for preparing stock solutions from powder.[1] [6]
Molecular Weight (Sodium Salt)	243.3 g/mol	Used when preparing solutions directly from the salt form.[5]
pKa (25°C)	10.4	The pH at which the buffer has maximum buffering capacity.[2] [7]
Effective pH Range	9.7 – 11.1	Defines the optimal pH window for its use in experiments.[3][4] [8]
Appearance	White crystalline powder	A quality indicator; discoloration may suggest impurities.[5][9]
Metal Binding	Weak or negligible	Crucial for enzyme assays where metal ions are cofactors.[3][10]
UV Absorbance (260/280 nm)	Minimal	Reduces background interference in spectrophotometric protein/nucleic acid quantification.[1][10]

The High-pH Advantage: A Mechanistic Deep Dive

The decision to use CAPS is not arbitrary; it is a strategic choice dictated by the specific demands of an experiment. Its alkaline buffering range is essential for overcoming challenges inherent in certain widely used techniques.

Enhancing High Molecular Weight Protein Transfer

In Western blotting, the efficient transfer of proteins from a polyacrylamide gel to a membrane (like PVDF or nitrocellulose) is critical for detection. For large proteins (>150 kDa), this process can be inefficient with standard buffers like Towbin (Tris-glycine, pH ~8.3).^[6] The alkaline environment (pH 11) created by CAPS buffer imparts a more uniform negative charge to most proteins, promoting their migration out of the gel matrix and toward the anode. This is particularly effective for proteins with high isoelectric points (pI), which may have a net neutral or even positive charge at the pH of Towbin buffer, hindering their transfer.^{[11][12][13]}



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Decision workflow for selecting a Western blot transfer buffer.

Enabling N-Terminal Protein Sequencing

N-terminal protein sequencing, commonly performed via Edman degradation, involves a series of chemical reactions that sequentially label and cleave amino acids from the N-terminus of a polypeptide.[\[14\]](#) The first step requires the Edman reagent (phenylisothiocyanate) to react with the terminal amino group under mildly basic conditions.[\[14\]](#)

A critical failure point arises when using buffers containing primary amines, such as the glycine in Towbin buffer. Glycine will react with the Edman reagent, creating a high background signal that interferes with the detection of the actual N-terminal amino acid.[\[6\]](#)[\[15\]](#) CAPS, containing only a secondary amine within its cyclohexyl structure, is non-reactive in this context. Its use ensures that the subsequent analysis identifies the protein's sequence, not the buffer components. This makes CAPS an indispensable tool for preparing samples for sequencing directly from a transfer membrane.[\[15\]](#)

Validated Experimental Protocols & Workflows

The theoretical advantages of CAPS are realized through precise and validated laboratory protocols. The following methodologies are designed to be self-validating systems, ensuring reproducibility.

Protocol 1: Preparation of 10x CAPS Transfer Buffer (1 L, pH 11.0)

This stock solution is optimized for Western blotting applications, particularly for high molecular weight proteins.

Rationale: A 10x stock is stable for long-term storage and allows for quick preparation of the working 1x buffer, minimizing day-to-day variability. The pH of 11.0 is crucial for maximizing protein mobility.[\[6\]](#)

Materials:

- N-cyclohexyl-3-aminopropanesulfonic acid (CAPS), MW: 221.32 g/mol
- Sodium Hydroxide (NaOH), solid or 10 N solution

- High-purity deionized water (dH₂O)
- 1 L beaker and graduated cylinder
- Calibrated pH meter
- Magnetic stirrer and stir bar

Procedure:

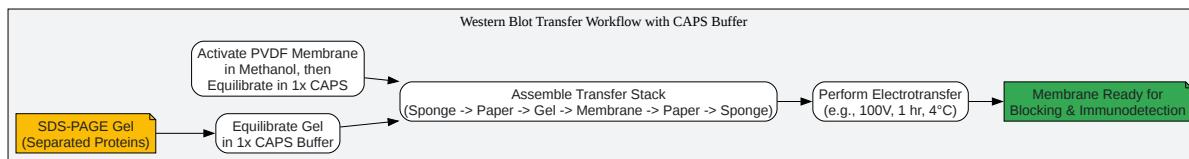
- Weighing: Accurately weigh 22.13 g of CAPS powder and add it to a beaker containing ~800 mL of dH₂O.[6] Causality: This mass corresponds to a final concentration of 100 mM in 1 L.
- Dissolution: Place the beaker on a magnetic stirrer and stir until the CAPS powder is completely dissolved. The solution will be clear and transparent.[16]
- pH Adjustment: While stirring, slowly add 10 N NaOH to adjust the pH to 11.0. Monitor the pH closely with a calibrated meter. Causality: Adding the base slowly prevents overshooting the target pH. The high concentration of CAPS will require a significant amount of base to reach the target pH.
- Final Volume: Carefully transfer the solution to a 1 L graduated cylinder. Add dH₂O to bring the final volume to exactly 1 L.[6][16]
- Storage: Store the 10x stock solution at 4°C. For applications requiring sterility, the solution can be filter-sterilized through a 0.22 µm filter.

Protocol 2: Preparation of 1x CAPS Working Transfer Buffer (1 L)

Procedure:

- Mixing: Combine 100 mL of 10x CAPS Transfer Buffer with 100-200 mL of methanol (10-20% final concentration).[6] Causality: Methanol aids in stripping SDS from proteins, promoting their binding to the membrane, but can also cause gel shrinkage and hinder the transfer of very large proteins. A 10% concentration is often a good starting point to improve efficiency for high MW proteins.[6][15]

- Final Volume: Add dH₂O to bring the final volume to 1 L.
- Equilibration: Chill the buffer to 4°C before use. Causality: Performing the transfer at a low temperature minimizes protein degradation and heat-induced artifacts.[6]



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Workflow for Western blot transfer using CAPS buffer.

Advanced Applications & Considerations

Beyond its primary uses, CAPS is a valuable tool in other specialized areas:

- Enzyme Kinetics: For enzymes with alkaline optima, CAPS provides a stable pH environment without chelating essential metal ion cofactors, a known issue with buffers like phosphate.[2][3][10]
- Biochemical Diagnostics: Its stability and minimal reactivity are advantageous in diagnostic kits, including DNA/RNA extraction and PCR-based assays, where maintaining pH integrity is crucial for enzymatic efficiency.[8]
- High-Performance Liquid Chromatography (HPLC): CAPS can be used as a mobile phase component for the separation of basic drugs and peptides under alkaline conditions, where silica-based columns are often unstable.[8]

Troubleshooting and Best Practices

- Purity is Paramount: Always use a high-purity ($\geq 99\%$) biochemical grade of CAPS to avoid enzymatic inhibition or other artifacts from unknown contaminants.[1][9][10]
- Solubility: While soluble in water, preparing high-concentration stock solutions may require gentle warming or extended stirring.
- Storage: CAPS powder should be stored in a cool, dry place away from direct sunlight.[4][9] Liquid stock solutions are best stored at 4°C to prevent microbial growth.[6]
- pH Calibration: The accuracy of the buffer is entirely dependent on the accuracy of the pH meter. Ensure the meter is properly calibrated with fresh standards, especially in the high pH range.

Conclusion

3-(Cyclohexylamino)-1-propanesulfonic acid is more than a simple reagent; it is a problem-solving tool for the modern life scientist. Its unique capacity to buffer effectively at high pH, combined with its non-interfering nature, makes it the authoritative choice for the successful transfer of large proteins and for preparing samples for N-terminal sequencing. By understanding the chemical principles that drive its performance and by employing validated, robust protocols, researchers can leverage CAPS to push the boundaries of protein analysis and achieve data of the highest quality and integrity.

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